2-Fluoro-3-(trifluoromethyl)benzaldehyde
Overview
Description
2-Fluoro-3-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C8H4F4O and its molecular weight is 192.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
It is used in Pd-catalyzed ortho C-H hydroxylation of benzaldehydes, which is a process for modifying the chemical structure of benzaldehydes (Chen, Ozturk, & Sorensen, 2017).
This compound is involved in the synthesis of novel fluoro-iodo, trifluoromethyl, and trifluoromethoxy ring-substituted isobutyl phenylcyanoacrylates, which are chemicals with potential applications in various fields (Cimino et al., 2020).
It is utilized in the synthesis of novel trisubstituted ethylenes and their copolymerization with styrene, which can lead to the creation of new types of polymers (Humanski et al., 2018).
2-Fluoro-3-(trifluoromethyl)benzaldehyde is used in Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes, which helps in studying the crystal structures of benzaldehydes (Chen & Sorensen, 2018).
The compound is part of the synthesis process for quinazoline and fused isoindolinone scaffolds, which are important in medicinal chemistry (Wu et al., 2021).
It is used in the preparation of novel trisubstituted ethylenes and their copolymers with styrene, contributing to advancements in polymer chemistry (Kharas et al., 2017).
This chemical is involved in the synthesis of fluoro-containing 3-oxoesters and their derivatives, which are important in organic synthesis (Pryadeina et al., 2002).
It is also used in the synthesis of α-fluoro-β-hydroxy alkylsulfanyl esters, a type of chemical that has various applications in synthetic chemistry (Jouen et al., 1998).
The compound is employed for high-sensitivity chromatographic analysis of primary amines, which is crucial in analytical chemistry (Beale et al., 1989).
It is used in the electrochemical synthesis of fluoroorganics, demonstrating its utility in electrochemistry (Stepanov, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound has been used in the synthesis of curcumin analogs , which suggests it may interact with targets similar to those of curcumin.
Mode of Action
Based on its use in the synthesis of curcumin analogs , it can be inferred that it may interact with its targets in a manner similar to curcumin. Curcumin is known to interact with a variety of molecular targets involved in inflammation, cell cycle regulation, apoptosis, and oxidative stress .
Biochemical Pathways
Given its use in the synthesis of curcumin analogs , it may affect similar pathways as curcumin, such as the NF-kB pathway, which plays a crucial role in inflammation and cancer .
Result of Action
Based on its use in the synthesis of curcumin analogs , it may exhibit similar effects as curcumin, which include anti-inflammatory, antioxidant, and anticancer activities .
Properties
IUPAC Name |
2-fluoro-3-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMZVNQKVMTCSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333759 | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112641-20-0 | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.